molecular formula C7H11N3OS B11784308 N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine

N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine

Cat. No.: B11784308
M. Wt: 185.25 g/mol
InChI Key: KVNJUTCBGNZYCQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a methylsulfinyl group and a methanamine group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with methylsulfinylmethane under specific conditions to introduce the methylsulfinyl group. This intermediate is then reacted with N-methylmethanamine to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfinyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways such as the ERK signaling pathway .

Comparison with Similar Compounds

N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

N-methyl-1-(2-methylsulfinylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C7H11N3OS/c1-8-5-6-3-4-9-7(10-6)12(2)11/h3-4,8H,5H2,1-2H3

InChI Key

KVNJUTCBGNZYCQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=NC=C1)S(=O)C

Origin of Product

United States

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